4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole
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Overview
Description
4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, furan, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Sulfone: This step involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate nucleophile to form the bromophenyl sulfone intermediate.
Furan Ring Introduction: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction, which may involve the use of reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thioether groups can participate in hydrogen bonding and hydrophobic interactions, while the bromophenyl and furan groups can engage in π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole
- 4-((4-Methylphenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole
- 4-((4-Nitrophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole
Uniqueness
The uniqueness of 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, in particular, allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-(1-phenylethylsulfanyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4S2/c1-14(15-6-3-2-4-7-15)28-21-20(23-19(27-21)18-8-5-13-26-18)29(24,25)17-11-9-16(22)10-12-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCVXLGNJBDFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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